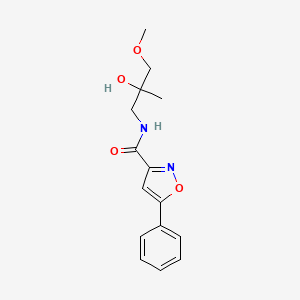

N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound featuring a 1,2-oxazole core substituted at position 5 with a phenyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2-hydroxy-3-methoxy-2-methylpropyl chain.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(19,10-20-2)9-16-14(18)12-8-13(21-17-12)11-6-4-3-5-7-11/h3-8,19H,9-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOOMUQTGAKHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the hydroxy-methoxy-methylpropyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to maximize efficiency, reduce waste, and ensure consistent quality. Key steps include the precise control of reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthetic route is undocumented in the evidence. However, analogs like 6c and 6d were synthesized via hydrazide cyclization or nucleophilic substitution, with yields ranging from 36% to 88% .

- High-melting derivatives (e.g., 6d at 295°C) correlate with strong intermolecular forces (e.g., aromatic stacking), whereas the target’s hydroxy and methoxy groups might lower its melting point due to increased solubility.

Key Observations :

- The target compound’s lack of sulfonyl or oxadiazole-thioether groups (critical for HIV-1 inhibition in ) suggests divergent bioactivity.

- Bulky hydrophobic substituents (e.g., tetrahydronaphthalenyl in ) enhance enzyme binding affinity, implying that the target’s hydroxy-methoxy group might favor interactions with polar enzyme pockets.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H17N3O4

- Molecular Weight : 303.31 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through the inhibition of key enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit Inosine Monophosphate Dehydrogenase (IMPDH), which plays a crucial role in purine nucleotide synthesis. This inhibition can lead to reduced cell proliferation and immune response modulation, making it a candidate for therapeutic applications in autoimmune diseases and cancers .

Pharmacological Effects

- Immunomodulation : Studies have demonstrated that the compound significantly inhibits antibody production in vivo, suggesting its potential use in treating autoimmune conditions. In models of adjuvant-induced arthritis in rats, it showed substantial efficacy in reducing inflammation and joint damage .

- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modulate cell cycle progression has been observed, further supporting its role as a potential chemotherapeutic agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified masks) is advised if ventilation is insufficient .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent contamination of drainage systems .

- Storage : Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?

- Methodological Answer :

- Density and Solubility : Use gas pycnometry for density measurements (expected range: ~1.1–1.2 g/cm³ based on analogous oxazole derivatives) .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Spectroscopic Analysis : Confirm structure via H/C NMR and FT-IR, focusing on key functional groups (e.g., oxazole ring C=O at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., antimicrobial testing) across multiple cell lines or microbial strains to identify strain-specific effects .

- Metabolite Profiling : Use LC-MS to detect degradation products or metabolites that may interfere with activity measurements .

- Control Standardization : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%) and positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. How can researchers optimize the synthetic yield of this compound while minimizing hazardous byproducts?

- Methodological Answer :

- Reaction Solvent Selection : Use ethanol or acetonitrile for reflux reactions, as they reduce halogenated byproduct formation compared to DCM .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .

- Byproduct Mitigation : Employ inline FT-IR monitoring to detect hazardous intermediates (e.g., brominated derivatives) early .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel organic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility limitations in aqueous buffers .

- Retrosynthetic Analysis : Apply tools like Synthia or Reaxys to propose viable synthetic pathways for derivatives .

Data Gaps and Contradictions

Q. How should researchers address the lack of stability data for this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 40°C for 14 days, followed by HPLC purity analysis .

- Degradation Pathway Mapping : Use LC-HRMS to identify hydrolysis products (e.g., cleavage of the methoxy group) .

Q. What strategies can reconcile discrepancies in reported toxicity profiles across studies?

- Methodological Answer :

- In Vivo/In Vitro Correlation : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with acute oral toxicity in rodent models (Category 4, LD₅₀ >300 mg/kg) .

- Oxidative Stress Assays : Measure ROS generation in exposed cell lines to clarify mechanisms of respiratory irritation (H335 hazard) .

Application-Oriented Questions

Q. How can this compound be utilized as a scaffold for developing kinase inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.